Pyrimidyn-7

Vue d'ensemble

Description

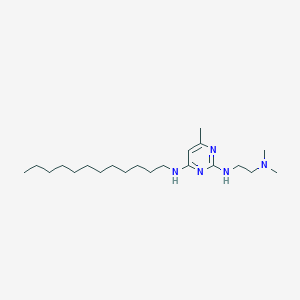

Pyrimidyn-7 is a novel, potent dual-action dynamin inhibitor with the chemical name N2-[2-(Dimethylamino)ethyl]-N4-dodecyl-6-methyl-2,4-pyrimidinediamine. It has a molecular weight of 363.59 g/mol and is known for its ability to competitively inhibit both GTP and phospholipid binding. This compound is unique in that it targets two distinct domains of dynamin, making it a valuable tool in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidyn-7 involves several steps. One common method starts with the preparation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, which are then treated with malononitrile in the presence of sodium methoxide in methanol. This intermediate is then reacted with guanidine to form the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is usually supplied in a solution of dimethyl sulfoxide (DMSO) at a concentration of 50 mM .

Analyse Des Réactions Chimiques

Types of Reactions

Pyrimidyn-7 undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Halogens or alkylating agents in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

-

Endocytosis Studies

- Pyrimidyn-7 has been utilized to investigate the mechanisms of endocytosis in various cell types. Studies have shown that treatment with this compound results in decreased internalization of macromolecules, allowing researchers to dissect the roles of different proteins involved in endocytic pathways .

-

Phagocytosis Research

- In phagocytosis assays, this compound has been shown to affect the efficiency of phagocytic cup formation. Specifically, it reduces the recruitment of actin to the phagocytic cup, thereby impairing the internalization process in human monocyte-derived macrophages (hMDMs). This effect highlights its potential as a tool for studying immune responses and macrophage functionality .

-

Extracellular Vesicle (EV) Research

- The role of EVs in intercellular communication has gained significant attention. This compound is used to explore how dynamin-mediated processes influence EV release and uptake. Its application helps elucidate the dynamics of EV biology, including their biogenesis and interaction with recipient cells .

Case Study 1: Phagocytosis Efficiency

In a controlled experiment, hMDMs treated with this compound showed a significant reduction in the number of internalized red blood cells compared to untreated controls. This study involved quantifying both associated and internalized RBCs, revealing that while binding was unaffected, internalization was markedly impaired (p < 0.01) when treated with this compound .

Case Study 2: Endocytic Pathway Dissection

A multi-faceted investigation into endocytic pathways demonstrated that embryos treated with this compound exhibited altered cargo uptake into brain lymphatic endothelial cells (BLECs). This research emphasizes the compound's utility in understanding how dynamin activity influences cellular uptake mechanisms during development .

Data Table: Summary of Applications

Mécanisme D'action

Pyrimidyn-7 exerts its effects by competitively inhibiting the binding of GTP and phospholipids to the GTPase and PH domains of dynamin, respectively. This inhibition disrupts the normal function of dynamin, leading to the reversible inhibition of clathrin-mediated endocytosis and synaptic vesicle endocytosis in nerve terminals .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and used in energetic materials.

Pyrido[2,3-d]pyrimidin-7-one: Exhibits biological activities such as antiproliferative and antimicrobial effects.

Uniqueness

Pyrimidyn-7 is unique due to its dual-action mechanism, targeting two distinct domains of dynamin. This makes it a versatile tool in research, offering insights into cellular processes that other compounds may not provide .

Activité Biologique

Pyrimidyn-7 is a pyrimidine-based compound that has garnered attention for its significant biological activities, particularly as a dynamin inhibitor. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and its potential therapeutic applications.

This compound functions primarily by inhibiting the activity of dynamin, a GTPase involved in membrane fission during endocytosis. It has been shown to reversibly inhibit clathrin-mediated endocytosis (CME) of both transferrin and epidermal growth factor (EGF) in various non-neuronal cell lines. The compound exhibits competitive inhibition of GTP and phospholipid interactions with dynamin I and II, with IC50 values of 1.1 μM and 1.8 μM, respectively . This dual mechanism allows this compound to limit the recruitment and activation of dynamin at membranes, thus blocking endocytosis effectively.

Biological Activity Overview

Anticancer Properties:

this compound has been investigated for its anticancer properties, particularly in breast cancer models. In studies comparing various pyrimidine derivatives, compounds structurally related to this compound showed promising results against MCF-7 and MDA-MB-231 cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had an IC50 of 17.02 μM .

Table 1: Anticancer Efficacy of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| This compound | MCF-7 | 1.1 | 5-FU | 17.02 |

| Pyrimidine Derivative A | MDA-MB-231 | 9.46 | 5-FU | 11.73 |

| Pyrimidine Derivative B | MCF-7 | 15.3 | Abemaciclib | 238 |

Case Studies

-

Endocytosis Inhibition:

In a study focusing on the cellular mechanisms of this compound, researchers demonstrated its ability to inhibit synaptic vesicle endocytosis in nerve terminals. This suggests potential applications in neurological contexts where endocytosis plays a crucial role . -

Comparative Efficacy:

A comparative study highlighted that compounds related to this compound had better selectivity indices against cancer cell lines compared to traditional agents like doxorubicin and erlotinib. This indicates that this compound may offer a more targeted therapeutic approach with potentially fewer side effects .

Propriétés

IUPAC Name |

2-N-[2-(dimethylamino)ethyl]-4-N-dodecyl-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5/c1-5-6-7-8-9-10-11-12-13-14-15-22-20-18-19(2)24-21(25-20)23-16-17-26(3)4/h18H,5-17H2,1-4H3,(H2,22,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRZZHPNUCLRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC1=NC(=NC(=C1)C)NCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.